7beta-Hydroxybufalin

Vue d'ensemble

Description

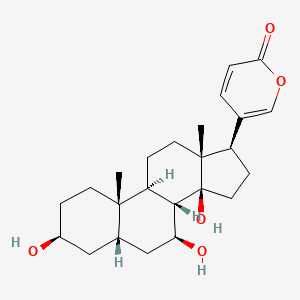

7beta-Hydroxybufalin is a bufadienolide compound derived from the skin of toads, specifically from the species Bufo bufo gargarizans. Bufadienolides are a class of steroidal compounds known for their potent biological activities, including cardiotonic and anticancer properties. The molecular formula of this compound is C24H34O5, and it has a molecular weight of 402.53 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxybufalin typically involves the hydroxylation of bufalin, another bufadienolide. This can be achieved through microbial transformation using specific fungi such as Cunninghamella blakesleana, which catalyzes the hydroxylation at the 7beta position . The reaction conditions include maintaining an appropriate pH and temperature to optimize the enzyme activity of the fungi.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the microbial transformation process. This involves using bioreactors to control the growth conditions of the fungi and ensure consistent production of the compound. The product is then extracted and purified using standard chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 7beta-Hydroxybufalin undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl groups, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s biological activity.

Substitution: Substitution reactions can replace the hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-ketobufalin, while reduction can produce 7-deoxybufalin.

Applications De Recherche Scientifique

7beta-Hydroxybufalin has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of bufadienolides and their derivatives.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Industry: Utilized in the development of novel pharmaceuticals and as a lead compound for drug discovery.

Mécanisme D'action

The mechanism of action of 7beta-Hydroxybufalin involves its interaction with cellular signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By modulating this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. Additionally, it affects the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, c-Myc, and Bax/Bcl-2.

Comparaison Avec Des Composés Similaires

Bufalin: A closely related bufadienolide with similar cardiotonic and anticancer properties.

19-Hydroxybufalin: Another hydroxylated derivative of bufalin with potent anticancer activity.

12alpha-Hydroxybufalin: A hydroxylated bufadienolide with distinct biological activities.

Comparison: 7beta-Hydroxybufalin is unique due to its specific hydroxylation at the 7beta position, which confers distinct biological properties compared to other bufadienolides. Its ability to modulate the Wnt/β-catenin signaling pathway makes it particularly valuable in cancer research. In contrast, bufalin and other hydroxylated derivatives may target different pathways or exhibit varying degrees of potency in their biological effects.

Activité Biologique

7beta-Hydroxybufalin is a bufadienolide compound derived from the venom of the toad species Bufo bufo gargarizans. This compound has garnered significant attention due to its diverse biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Chemical Structure : this compound is classified as a bufadienolide, characterized by a steroid-like structure with specific hydroxylation at the C-7 position.

- CAS Number : 20143-97-9 .

Enzyme Inhibition

This compound exhibits notable inhibitory effects on various enzymes:

- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. Inhibition by this compound may contribute to its potential in managing diabetes by regulating blood sugar levels.

- Acetylcholinesterase : The inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

Cytotoxic Effects

Research has demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <2.5 | Induces apoptosis |

| MCF7 (Breast) | <2.5 | Inhibits PI3K/Akt/mTOR pathway |

| PANC10.05 (Pancreatic) | <2.5 | Suppresses c-MYC expression |

The cytotoxicity is attributed to its ability to induce apoptosis and inhibit critical signaling pathways involved in cell proliferation and survival, such as PI3K/Akt/mTOR and Raf/MEK/ERK pathways .

Case Studies and Research Findings

- Cytotoxicity Against Lung Cancer : A study demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value below 2.5 µM. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

- Inhibition of Tumor Growth in Animal Models : In vivo studies using xenograft models have shown that administration of this compound led to a reduction in tumor size and weight compared to control groups. The compound was administered intraperitoneally at doses ranging from 1-2 mg/kg, demonstrating a dose-dependent effect on tumor suppression .

- Mechanistic Insights : Further investigations revealed that this compound modulates gene expression related to apoptosis and cell cycle regulation. It was found to downregulate c-MYC, a critical oncogene associated with various cancers, thereby contributing to its antiproliferative effects .

Propriétés

IUPAC Name |

5-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-8-5-16(25)11-15(22)12-19(26)21-18(22)6-9-23(2)17(7-10-24(21,23)28)14-3-4-20(27)29-13-14/h3-4,13,15-19,21,25-26,28H,5-12H2,1-2H3/t15-,16-,17+,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQUQFWHNJERCJ-XKPFVIKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.